molecular formula C11H12ClNO B12279730 4-(Pyrrolidin-1-yl)benzoyl chloride CAS No. 679809-11-1

4-(Pyrrolidin-1-yl)benzoyl chloride

Katalognummer: B12279730
CAS-Nummer: 679809-11-1
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: SUSRTAJMCHLIMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrrolidin-1-yl)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. The presence of both the benzoyl chloride and pyrrolidine moieties makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)benzoyl chloride typically involves the reaction of 4-(Pyrrolidin-1-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction scheme is as follows:

4-(Pyrrolidin-1-yl)benzoic acid+SOCl24-(Pyrrolidin-1-yl)benzoyl chloride+SO2+HCl\text{4-(Pyrrolidin-1-yl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(Pyrrolidin-1-yl)benzoic acid+SOCl2​→4-(Pyrrolidin-1-yl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyrrolidin-1-yl)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted benzoyl derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Pyrrolidin-1-yl)benzoic acid.

    Amidation: Reaction with amines results in the formation of amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: This reaction can be carried out under acidic or basic conditions.

    Amidation: The reaction with amines is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

    Nucleophilic Substitution: Substituted benzoyl derivatives.

    Hydrolysis: 4-(Pyrrolidin-1-yl)benzoic acid.

    Amidation: Amides of 4-(Pyrrolidin-1-yl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-(Pyrrolidin-1-yl)benzoyl chloride is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Pyrrolidin-1-yl)benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 4-(Pyrrolidin-1-yl)benzaldehyde
  • 4-(Pyrrolidin-1-yl)benzoic acid

Uniqueness

4-(Pyrrolidin-1-yl)benzoyl chloride is unique due to the presence of the benzoyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds that may lack this reactive functional group.

Eigenschaften

CAS-Nummer

679809-11-1

Molekularformel

C11H12ClNO

Molekulargewicht

209.67 g/mol

IUPAC-Name

4-pyrrolidin-1-ylbenzoyl chloride

InChI

InChI=1S/C11H12ClNO/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h3-6H,1-2,7-8H2

InChI-Schlüssel

SUSRTAJMCHLIMG-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.